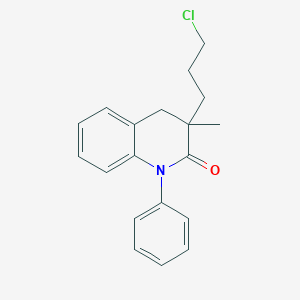![molecular formula C19H32O4Si B14218649 Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- CAS No. 830345-52-3](/img/structure/B14218649.png)
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a triethyl group and a dioxolane ring with phenyl and trimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- typically involves the reaction of triethylsilane with a precursor containing the dioxolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to simpler silanes or siloxanes.
Substitution: The triethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- involves its interaction with molecular targets through its reactive silane group. This interaction can lead to the formation of covalent bonds with other molecules, altering their chemical properties. The pathways involved may include nucleophilic substitution, addition reactions, and radical-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups.
Triethylsilane: Similar to the compound but lacks the dioxolane ring.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Uniqueness
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is unique due to the presence of the dioxolane ring and the combination of phenyl and trimethyl substituents. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler silanes cannot fulfill.
Propiedades
Número CAS |
830345-52-3 |
|---|---|
Fórmula molecular |
C19H32O4Si |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
triethyl-[(4,4,5-trimethyl-5-phenyldioxolan-3-yl)methylperoxy]silane |
InChI |
InChI=1S/C19H32O4Si/c1-7-24(8-2,9-3)23-20-15-17-18(4,5)19(6,22-21-17)16-13-11-10-12-14-16/h10-14,17H,7-9,15H2,1-6H3 |
Clave InChI |
MRIMDTRQNPIIQF-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OOCC1C(C(OO1)(C)C2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

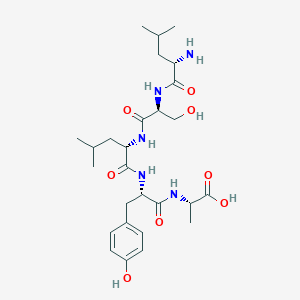
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
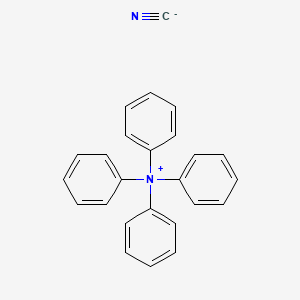
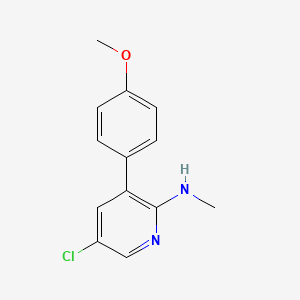
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
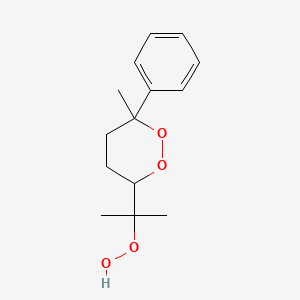
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
